molecular formula C55H49N11O12S4 B12771740 1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid CAS No. 72391-18-5

1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid

Cat. No.: B12771740
CAS No.: 72391-18-5
M. Wt: 1184.3 g/mol
InChI Key: ATKZKHAYTRHELY-IVOKTOIUSA-N
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)-, compd. with N,N’-bis(2,4-dimethylphenyl)guanidine (1:4) is a complex organic compound. It is characterized by its intricate structure, which includes multiple azo groups and sulfonic acid functionalities. This compound is often used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)-, compd. with N,N’-bis(2,4-dimethylphenyl)guanidine (1:4) involves multiple steps. The process typically starts with the preparation of the azo compounds through diazotization and coupling reactions. The sulfonation of benzene derivatives is another critical step, which is usually carried out using sulfuric acid under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo groups and prevent any unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzene compounds .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance its solubility in aqueous environments. These properties make it effective in various applications, including as a dye and in biological staining .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: Similar structure but with nitro groups instead of azo groups.

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[(4-ethoxyphenyl)diazenyl]benzenesulfonic acid: Contains ethoxy groups instead of sulfophenyl groups.

Uniqueness

The unique combination of azo and sulfonic acid groups in Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azo)- makes it particularly effective in applications requiring both high solubility and strong electron transfer capabilities .

Properties

CAS No.

72391-18-5

Molecular Formula

C55H49N11O12S4

Molecular Weight

1184.3 g/mol

IUPAC Name

1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid

InChI

InChI=1S/C38H28N8O12S4.C17H21N3/c47-59(48,49)35-19-15-31(16-20-35)41-39-27-7-11-29(12-8-27)43-45-33-5-3-25(37(23-33)61(53,54)55)1-2-26-4-6-34(24-38(26)62(56,57)58)46-44-30-13-9-28(10-14-30)40-42-32-17-21-36(22-18-32)60(50,51)52;1-11-5-7-15(13(3)9-11)19-17(18)20-16-8-6-12(2)10-14(16)4/h1-24H,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);5-10H,1-4H3,(H3,18,19,20)/b2-1+,41-39?,42-40?,45-43?,46-44?;

InChI Key

ATKZKHAYTRHELY-IVOKTOIUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=NC2=C(C=C(C=C2)C)C)N)C.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)NC(=NC2=C(C=C(C=C2)C)C)N)C.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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